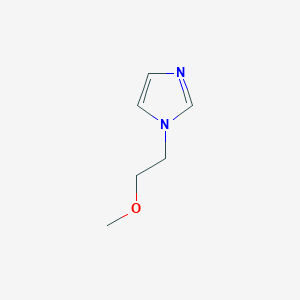

1-(2-methoxyethyl)-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyethyl)imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-9-5-4-8-3-2-7-6-8/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIOHADYDKAXRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of Imidazole Scaffolds

The imidazole (B134444) ring is a ubiquitous structural motif found in numerous biologically active compounds and advanced materials. mdpi.comsemanticscholar.orgajrconline.org Its importance stems from its aromatic nature, the presence of two reactive nitrogen atoms, and its ability to act as both a hydrogen bond donor and acceptor. ajrconline.org

In the realm of organic and medicinal chemistry, the imidazole scaffold is a fundamental building block for a wide range of pharmaceuticals. mdpi.comresearchgate.net This is attributed to its ability to mimic the side chain of the amino acid histidine, which plays a crucial role in many enzymatic reactions. semanticscholar.org The imidazole nucleus is present in drugs with diverse therapeutic applications, including antifungal, antibacterial, anticancer, and anti-inflammatory agents. mdpi.comresearchgate.net Its capacity to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows for effective binding to biological targets. semanticscholar.org

In materials science, imidazole derivatives are key components in the development of ionic liquids, which are salts with low melting points that are finding increasing use as environmentally friendly solvents and electrolytes. irjmets.comresearchgate.net The tunable nature of the imidazole core allows for the synthesis of ionic liquids with specific properties like high thermal stability and conductivity. irjmets.com Furthermore, imidazole-based compounds are utilized in the creation of coordination polymers and metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and sensing. smolecule.com

The Strategic Advantage of N Alkylation in Imidazole Derivatives

The process of N-alkylation, the attachment of an alkyl group to one of the nitrogen atoms of the imidazole (B134444) ring, is a critical strategy for modifying the properties and reactivity of imidazole-based compounds. nih.govoup.comciac.jl.cn This chemical modification prevents the formation of the two equivalent tautomeric forms of the imidazole ring, where the proton can reside on either nitrogen atom. mdpi.com

The introduction of an alkyl chain at the N-1 position significantly influences the compound's physicochemical properties. For instance, N-alkylation can enhance the lipophilicity of the molecule, which can be crucial for its biological activity and its solubility in non-polar environments. The length and nature of the alkyl chain can be systematically varied to fine-tune these properties. nih.gov

Furthermore, N-alkylation is a key step in the synthesis of imidazolium-based ionic liquids. The quaternization of the imidazole nitrogen through alkylation leads to the formation of a stable cation, which, when paired with a suitable anion, results in a salt that is liquid at or near room temperature. researchgate.netmdpi.com The choice of the N-alkyl substituent is a primary determinant of the physical and chemical properties of the resulting ionic liquid.

Unpacking the Structural and Electronic Influence of the 1 2 Methoxyethyl Moiety

Direct N-Alkylation Approaches

Direct N-alkylation is the most common and direct route for synthesizing this compound. This approach involves the reaction of the imidazole anion, or its neutral form, with an appropriate 2-methoxyethyl electrophile.

The reaction of imidazole with a 2-methoxyethyl halide, such as 1-bromo-2-methoxyethane (B44670) or 1-iodo-2-methoxyethane (B1294300), is a classic SN2 reaction. The nucleophilic nitrogen of the imidazole ring attacks the electrophilic carbon of the methoxyethyl halide, displacing the halide and forming the C-N bond.

The efficiency and yield of the N-alkylation reaction are highly dependent on the choice of base and solvent. The base is crucial for deprotonating the imidazole (pKa ≈ 14.5), thereby increasing its nucleophilicity. Common bases include alkali metal hydroxides like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), or carbonates such as potassium carbonate (K2CO3). researchgate.netlookchem.comsciencemadness.org

Solvents are selected based on their ability to dissolve the reactants and their compatibility with the reaction conditions. Aprotic polar solvents like dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (B95107) (THF) are frequently employed. researchgate.netsciencemadness.org Phase-transfer catalysts, such as Aliquat 336, can be used to facilitate the reaction between the aqueous base and the organic reactants. rsc.org In some cases, the reaction can be performed under solvent-free conditions using solid-liquid phase transfer catalysis. researchgate.net Heating the reaction mixture often improves the reaction rate and yield. derpharmachemica.comgoogle.com For instance, a successful synthesis involves refluxing imidazole with NaOH in THF for an extended period. researchgate.netrsc.org

Table 1: Optimization of Reaction Conditions for N-Alkylation of Imidazole

| Parameter | Reagents/Conditions | Role/Effect | Citation |

|---|---|---|---|

| Base | NaOH, KOH, K2CO3 | Deprotonates imidazole to increase nucleophilicity. | researchgate.netsciencemadness.org |

| Solvent | THF, DMF, Acetonitrile, Acetone | Provides a medium for the reaction; polar aprotic solvents are common. | researchgate.netsciencemadness.org |

| Catalyst | Phase Transfer Catalysts (e.g., Aliquat 336) | Facilitates reaction between different phases (e.g., aqueous base and organic substrate). | rsc.org |

| Temperature | Room Temperature to Reflux | Higher temperatures generally increase reaction rate and yield. | derpharmachemica.comgoogle.com |

The nature of the leaving group on the alkylating agent significantly impacts the reaction rate. In SN2 reactions, the rate is dependent on the strength of the carbon-halogen bond, with weaker bonds leading to faster reactions. Generally, the reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl. This is because the iodide ion is a better leaving group than bromide, which is in turn better than chloride. Therefore, 1-iodo-2-methoxyethane would be expected to react faster than 1-bromo-2-methoxyethane under identical conditions.

However, practical considerations such as cost, stability, and the potential for side reactions also influence the choice of halide. For example, while alkyl iodides are more reactive, they are also more prone to elimination reactions, especially with stronger bases or higher temperatures. mdpi.com In some systems, primary alkyl chlorides have been found to be superior to their bromo and iodo counterparts, requiring fewer equivalents of base and alkyl halide for complete conversion. mdpi.com The preparation of 1-iodo-2-methoxyethane from other precursors for use in this synthesis has been documented. rsc.org

Imidazole is an ambident nucleophile with two nitrogen atoms, N-1 and N-3. In an unsubstituted imidazole ring, these two nitrogens are indistinguishable due to a rapid tautomeric equilibrium. Alkylation of either nitrogen atom results in the same product, this compound.

However, if the imidazole ring is substituted at the C-4 or C-5 position, the two nitrogen atoms become non-equivalent, and the N-alkylation can lead to a mixture of two regioisomers (N-1 and N-3 alkylated products). The ratio of these isomers is influenced by several factors:

Steric Effects : Bulky substituents on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom. otago.ac.nz

Electronic Effects : Electron-withdrawing groups on the imidazole ring deactivate the adjacent nitrogen, making the more remote nitrogen more nucleophilic and thus the preferred site of alkylation. derpharmachemica.comotago.ac.nz

Reaction Conditions : In basic media, where the imidazole anion is the reacting species, electronic and steric effects are the primary determinants of regioselectivity. otago.ac.nz Under neutral conditions, the tautomeric equilibrium of the starting imidazole plays a dominant role in controlling the product ratio. otago.ac.nz

While this issue of regioselectivity is chemically important for substituted imidazoles, it does not lead to isomeric products in the synthesis of this compound from unsubstituted imidazole. iau.ir

Alkylation with Methoxyethyl Halides

Multi-Component Reactions for Imidazole Ring Construction

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants. tcichemicals.com This strategy allows for the construction of the N-substituted imidazole ring in a single, efficient step.

The Debus-Radziszewski imidazole synthesis is a classic MCR that traditionally involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia (B1221849) to form an imidazole ring. wikipedia.orghandwiki.orgijprajournal.com

A key modification of this reaction allows for the synthesis of N-1 substituted imidazoles. By replacing the two equivalents of ammonia with one equivalent of a primary amine and one equivalent of ammonium (B1175870) acetate (B1210297) (as an ammonia source), one can introduce a substituent onto one of the ring nitrogens. wikipedia.orgnih.gov

To synthesize this compound via this modified route, the reactants would be:

A 1,2-dicarbonyl compound (e.g., glyoxal).

An aldehyde (e.g., formaldehyde).

A primary amine: 2-methoxyethylamine (B85606) .

An ammonia source (e.g., ammonium acetate).

In this reaction, 2-methoxyethylamine acts as one of the nitrogen sources, leading directly to the formation of the this compound product. This approach is highly convergent and allows for the rapid assembly of the target molecule from simple, acyclic precursors.

Table 2: Components for Modified Debus-Radziszewski Synthesis of this compound

| Component Type | Example | Role in Final Structure | Citation |

|---|---|---|---|

| 1,2-Dicarbonyl | Glyoxal | Provides C4 and C5 of the imidazole ring. | wikipedia.orghandwiki.org |

| Aldehyde | Formaldehyde (B43269) | Provides C2 of the imidazole ring. | wikipedia.orghandwiki.org |

| Primary Amine | 2-Methoxyethylamine | Provides N1 and the N-substituent (2-methoxyethyl group). | wikipedia.org |

| Ammonia Source | Ammonium Acetate | Provides N3 of the imidazole ring. | nih.gov |

Groebke-Blackburn-Bienaymé Synthesis in Imidazole Annulation

The Groebke-Blackburn-Bienaymé reaction (GBB) is a powerful three-component reaction (3CR) for the synthesis of fused imidazole systems, specifically imidazo[1,2-a]-heterocycles. beilstein-journals.orgresearchgate.netnih.gov This reaction involves the condensation of an aldehyde, an isocyanide, and a heterocyclic amidine, such as a 2-aminoazine. nih.gov The GBB reaction has emerged as a significant isocyanide-based multicomponent reaction (MCR) for creating diverse molecular scaffolds. researchgate.netrug.nl

The generally accepted mechanism for the GBB reaction begins with the formation of an imine from the aldehyde and the amidine. acs.org This is followed by the addition of the isocyanide to the imine, which generates a nitrilium intermediate. An intramolecular cyclization then occurs, leading to the formation of the fused imidazole ring system. acs.org The reaction can be catalyzed by a range of catalysts, including Brønsted acids (like perchloric acid and p-toluenesulfonic acid), Lewis acids (such as Sc(OTf)₃), and can be performed under various conditions, including solvent-free or with microwave irradiation. beilstein-journals.orgnih.gov

Recent advancements have focused on developing milder and more sustainable catalytic systems. beilstein-journals.org For instance, the use of organic catalysts, enzymes like lipase, and layered double hydroxide-supported polyoxometalates has been explored. beilstein-journals.org These newer methods aim to improve the reaction's efficiency and applicability, especially for sensitive substrates. beilstein-journals.org

Derivatization Strategies of this compound

The this compound scaffold can be readily synthesized and subsequently modified to introduce a wide array of functional groups and to build more complex molecular architectures. researchgate.net A common synthetic route involves the deprotonation of imidazole followed by alkylation with 2-methoxyethyl bromide. acs.org

Functionalization at Imidazole Ring Positions (e.g., C-2, C-4, C-5)

The imidazole ring of this compound is amenable to functionalization at the C-2, C-4, and C-5 positions, allowing for the introduction of various substituents that can modulate the compound's properties.

C-2 Position: The C-2 position of the imidazole ring is particularly important for the synthesis of N-heterocyclic carbenes (NHCs). nih.gov Functionalization at this position can be achieved through various methods, including the introduction of alkyl or aryl groups. For example, 1-(2-methoxyethyl)-2-methyl-1H-imidazole can be synthesized by reacting 2-methylimidazole (B133640) with chloroethyl methyl ether.

C-4 and C-5 Positions: The C-4 and C-5 positions can also be functionalized. For instance, the synthesis of 5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazole has been reported. vulcanchem.com The introduction of substituents at these positions is often crucial for tailoring the biological activity of imidazole-containing compounds. nih.gov The van Leusen imidazole synthesis provides a route to 1,4-disubstituted and 1,4,5-trisubstituted imidazoles. semanticscholar.org

Formation of Imidazolium (B1220033) Salts and Ionic Liquid Precursors

Quaternization of the N-3 nitrogen of this compound leads to the formation of imidazolium salts. These salts are important precursors for N-heterocyclic carbenes and can also function as ionic liquids (ILs). acs.orgnih.gov

The synthesis of these salts typically involves the reaction of this compound with an alkylating or arylating agent. For example, the reaction with methyl iodide would yield 1-(2-methoxyethyl)-3-methylimidazolium iodide. The synthesis of unsymmetrical imidazolium salts can be achieved through direct quaternization using arylboronic acids. rsc.org These imidazolium salts, particularly those with a 2-methoxyethyl group, have been investigated for their potential as ionic liquids. mdpi.commdpi.com The presence of the ether linkage in the side chain can influence the properties of the resulting ionic liquids. researchgate.net

| Starting Material | Reagent | Product | Application |

| 1-Hexylimidazole (B1587475) | 2-Bromoethanol | 1-Hexyl-3-(2-hydroxyethyl)-1H-imidazol-3-ium bromide | Ionic Liquid |

| 1-Hexylimidazole | 2-Bromo-1,1-diethoxyethane | 1-Hexyl-3-(2,2-diethoxyethyl)-1H-imidazol-3-ium bromide | Ionic Liquid |

| 1-Hexylimidazole | 2-Chloro-N,N-dimethylethanamine | 1-Hexyl-3-(2-(dimethylamino)ethyl)-1H-imidazol-3-ium chloride | Ionic Liquid |

| 1-Hexylimidazole | 1-Bromo-2-methoxyethane | 1-Hexyl-3-(2-methoxyethyl)-1H-imidazol-3-ium bromide | Ionic Liquid |

Table 1: Synthesis of Imidazolium-Based Ionic Liquids mdpi.com

Synthesis of Polycyclic and Fused Imidazole Systems

The imidazole core of this compound can serve as a building block for the synthesis of more complex polycyclic and fused heterocyclic systems. These structures are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. nih.gov

One approach to constructing fused systems is through intramolecular cyclization reactions. For example, appropriately substituted imidazole derivatives can undergo cyclization to form benzimidazoles. researchgate.net Another powerful method is the 1,3-dipolar cycloaddition of polycyclic aromatic azomethine ylides with nitriles, which can produce highly fused imidazole derivatives. nih.gov The GBB reaction itself is a prime example of a method to generate fused imidazoles, such as imidazo[1,2-a]pyridines and imidazo[1,2-b]pyrazoles. beilstein-journals.orgresearchgate.net

Introduction of Diverse Functional Groups (e.g., thio, amino, carbonyl, halogens)

A variety of functional groups can be introduced onto the this compound framework to create a diverse range of derivatives.

Amino Groups: Amino groups can be incorporated through multicomponent reactions like the GBB, leading to products such as 1H-imidazo[1,2-a]imidazol-5-amines. researchgate.net

Carbonyl Groups: Carbonyl functionalities, such as in 1-(2-aminoethyl)-2-chloro-1H-imidazole-5-carbaldehyde, provide a handle for further synthetic transformations.

Thio Groups: Thiol groups can also be introduced, as seen in the synthesis of 2,3-dihydro-imidazole-2-thione derivatives. alliedacademies.org

Halogens: Halogenated derivatives, such as 5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazole, are valuable intermediates for cross-coupling reactions to introduce further complexity. vulcanchem.com

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the synthetic reactions used to prepare and derivatize this compound is crucial for optimizing reaction conditions and expanding their scope.

The mechanism of the GBB reaction has been a subject of study, with the currently accepted pathway involving imine formation, isocyanide addition to form a nitrilium intermediate, and subsequent intramolecular cyclization. acs.org Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the reaction pathways and the role of catalysts and solvents. nih.govacs.org For instance, studies have shown that solvents like methanol (B129727) can act as co-catalysts in the GBB reaction. acs.org

Mechanistic studies on the formation of imidazolium salts have elucidated the geometric and electronic changes that occur upon quaternization of the imidazole ring. acs.org The transformation from a neutral imidazole to a cationic imidazolium salt results in a symmetrization and aromatization of the ring. acs.org Investigations into the synthesis of fused imidazoles via 1,3-dipolar cycloadditions have also provided insights into the reaction pathways. nih.gov Furthermore, the mechanism of epoxide formation from the reaction of aldehydes with sulfonium (B1226848) ylides, a reaction relevant to the synthesis of certain imidazole analogues, has been studied in detail. researchgate.net

Green Chemistry Aspects in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into environmentally benign synthetic routes for valuable chemical compounds. The synthesis of this compound and its derivatives is increasingly being viewed through the lens of green chemistry, which seeks to minimize the environmental impact of chemical processes. Key areas of focus include the use of alternative energy sources, greener solvents, efficient catalytic systems, and process intensification methods like one-pot synthesis. These approaches aim to reduce reaction times, energy consumption, and the generation of hazardous waste, while improving reaction yields and atom economy.

Microwave-Assisted Synthesis

One of the most prominent green chemistry techniques applied to the synthesis of imidazole derivatives is the use of microwave irradiation as an alternative energy source. rasayanjournal.co.inijpsjournal.com Microwave-assisted synthesis often leads to dramatic reductions in reaction times, from hours to minutes, along with increased product yields and purities. rasayanjournal.co.inglobalresearchonline.net This is attributed to the efficient and uniform heating of the reaction mixture.

While a direct microwave-assisted synthesis for this compound is not extensively detailed in the reviewed literature, the successful application of this technology to closely related structures demonstrates its high potential. For instance, a one-pot, two-step microwave-assisted procedure has been developed for synthesizing polysubstituted 2-aminoimidazoles, including a derivative of the target compound, 5-(4-bromophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-ylamine. amazonaws.com This method highlights the efficiency and effectiveness of microwave heating in constructing complex imidazole systems. amazonaws.com

| Product | Reaction Type | Key Reagents | Energy Source | Yield | Melting Point (°C) |

|---|---|---|---|---|---|

| 5-(4-Bromophenyl)-1-(2-methoxyethyl)-4-methyl-1H-imidazol-2-ylamine | One-pot, two-step | α-bromo-4-bromoacetophenone, 2-methoxyethylamine, cyanamide | Microwave Irradiation | 77% | 155-156 |

Solvent-Free and Alternative Solvent Systems

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses often rely on volatile and toxic organic solvents. Green chemistry promotes the use of safer alternatives or the elimination of solvents altogether.

Solvent-Free Synthesis: The synthesis of various substituted imidazoles has been successfully achieved under solvent-free conditions, often coupled with microwave irradiation or the use of solid-supported catalysts. nih.govasianpubs.org For example, the reaction of 1,2-diketones, aldehydes, anilines, and ammonium acetate has been carried out using a reusable ZSM-11 zeolite catalyst without any solvent, resulting in excellent yields and easy catalyst recovery. nih.gov This strategy presents a promising green route that could be adapted for the N-alkylation of imidazole with 2-methoxyethyl halides to produce this compound.

Greener Solvents: When a solvent is necessary, greener options such as water, ethanol, or ethyl acetate are preferred. chemspider.comnih.govmdpi.com The synthesis of ionic liquids derived from this compound has been performed using ethyl acetate, a solvent with a better environmental, health, and safety profile than many traditional solvents. chemspider.com Similarly, microwave-assisted syntheses of other imidazole-containing heterocycles have utilized ethyl alcohol as a green solvent. nih.gov

Ionic Liquids (ILs): Ionic liquids themselves are sometimes used as green reaction media. ijpsjournal.commdpi.com The synthesis of 1,2,4,5-tetrasubstituted imidazoles has been demonstrated in an ionic liquid ([HeMIM]BF4) without the need for an additional solvent or acid catalyst, showcasing the potential of ILs to serve as both solvent and catalyst. ijpsjournal.com

Catalytic Innovations

The use of efficient and recyclable catalysts is a cornerstone of green chemistry. Catalysts can enable reactions to proceed under milder conditions and with higher selectivity, reducing energy consumption and by-product formation.

Heterogeneous Catalysts: Solid acid catalysts like zeolites (e.g., ZSM-11) and clays (B1170129) (e.g., Montmorillonite K10) have been employed for imidazole synthesis. nih.govmdpi.com Their primary advantages are ease of separation from the reaction mixture and the potential for reuse over multiple cycles, which minimizes waste and process costs. nih.gov

Mild Lewis Acid Catalysts: The use of molecular iodine as an inexpensive, non-toxic, and mild Lewis acid catalyst has been reported for the one-pot synthesis of tri- and tetra-substituted imidazoles. researchgate.net This avoids the use of corrosive and hazardous strong acids.

The table below summarizes various green chemistry approaches that have been successfully applied to the synthesis of various imidazole compounds and which hold potential for the synthesis of this compound.

| Green Strategy | Example Application | Key Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Synthesis of 2-amino and tri/tetrasubstituted imidazoles | Reduced reaction time, higher yields, energy efficiency | ijpsjournal.comamazonaws.comnih.gov |

| Solvent-Free Conditions | Synthesis of 1,2,4,5-tetrasubstituted imidazoles | Eliminates solvent waste, simplifies purification | nih.govasianpubs.org |

| Reusable Heterogeneous Catalyst | Use of ZSM-11 zeolite for imidazole synthesis | Easy separation, catalyst can be recycled, reduces waste | nih.gov |

| Use of Green Solvents | Ethanol, water, or ethyl acetate in imidazole synthesis | Lower toxicity, improved safety, reduced environmental impact | chemspider.comnih.govmdpi.com |

| One-Pot Synthesis | Synthesis of complex imidazole derivatives | Improves efficiency, reduces waste from intermediate purification steps | nih.govrsc.org |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the modern chemical industry's goals of economic viability and environmental responsibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound, offering detailed insights into its atomic connectivity and molecular structure.

High-resolution proton (¹H) NMR spectroscopy provides precise information about the chemical environment of the hydrogen atoms in this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the imidazole ring exhibit characteristic signals. rsc.org The proton at the C2 position (NCHN) typically appears as a singlet around 7.50 ppm. rsc.org The protons at the C4 and C5 positions (NCHCHN) also appear as singlets at approximately 7.03 ppm and 6.96 ppm, respectively. rsc.org

The protons of the 2-methoxyethyl substituent give rise to distinct signals. The methylene (B1212753) protons adjacent to the imidazole nitrogen (NCH₂) appear as a triplet at approximately 4.08 ppm, with a coupling constant (J) of 5.2 Hz. rsc.org This splitting pattern arises from the coupling with the adjacent methylene protons of the ethyl group. The other methylene protons (CH₂O) resonate as a triplet at around 3.62 ppm, also with a J-coupling of 5.2 Hz, due to coupling with the NCH₂ protons. rsc.org The methyl protons (OCH₃) of the methoxy group are observed as a sharp singlet at approximately 3.33 ppm. rsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NCHN (H2) | 7.50 | s | - |

| NCHCHN (H4/H5) | 7.03 | s | - |

| NCHCHN (H4/H5) | 6.96 | s | - |

| NCH₂ | 4.08 | t | 5.2 |

| CH₂O | 3.62 | t | 5.2 |

| OCH₃ | 3.33 | s | - |

s = singlet, t = triplet

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound in CDCl₃, the carbon atoms of the imidazole ring show distinct resonances. rsc.org The C2 carbon (NCHN) is typically observed at approximately 137.85 ppm. rsc.org The C4 and C5 carbons (NCHCHN) appear at around 129.37 ppm and 119.52 ppm, respectively. rsc.org

The carbon atoms of the 2-methoxyethyl side chain are also clearly resolved. The carbon of the methylene group attached to the imidazole nitrogen (NCH₂) resonates at about 47.14 ppm. rsc.org The carbon of the other methylene group (CH₂O) is found at approximately 70.81 ppm. rsc.org The methyl carbon (OCH₃) of the methoxy group gives a signal at around 59.22 ppm. rsc.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| NCHN (C2) | 137.85 |

| NCHCHN (C4) | 129.37 |

| NCHCHN (C5) | 119.52 |

| NCH₂ | 47.14 |

| CH₂O | 70.81 |

| OCH₃ | 59.22 |

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. emerypharma.com

COSY (¹H-¹H Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. emerypharma.com In the case of this compound, a cross-peak would be observed between the signals of the NCH₂ protons at ~4.08 ppm and the CH₂O protons at ~3.62 ppm, confirming their adjacent positions in the ethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. emerypharma.com For instance, the HSQC spectrum would show a correlation between the NCH₂ proton signal at ~4.08 ppm and the NCH₂ carbon signal at ~47.14 ppm, and between the CH₂O proton signal at ~3.62 ppm and the CH₂O carbon signal at ~70.81 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. emerypharma.com This is particularly useful for confirming the attachment of the side chain to the imidazole ring. For example, correlations would be expected between the NCH₂ protons and the C2 and C5 carbons of the imidazole ring.

Dynamic NMR (DNMR) spectroscopy can be employed to study the conformational dynamics of flexible molecules like this compound. The rotation around the single bonds, particularly the C-N bond connecting the ethyl group to the imidazole ring and the C-C and C-O bonds within the side chain, can lead to different conformers. At room temperature, the rotation is typically fast on the NMR timescale, resulting in averaged signals. However, by lowering the temperature, it may be possible to slow down these rotational processes and observe distinct signals for different conformers, providing insights into the energy barriers of rotation. unibas.it

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, which allows for the determination of the elemental composition of this compound. The exact mass can be used to confirm the molecular formula, C₆H₁₀N₂O. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. frontiersin.org

Fragmentation Pathway Elucidation and Mechanistic Insights

The elucidation of fragmentation pathways under electron ionization mass spectrometry (EI-MS) provides significant insights into the intrinsic stability and bond energies of this compound. While a dedicated high-resolution mass spectrum for this specific compound is not widely published, its fragmentation can be predicted based on the known behavior of N-substituted imidazoles and ethers. The molecular ion [M]•+ (m/z 126) would be the initial species formed.

The primary fragmentation routes are expected to involve the methoxyethyl substituent, as it represents the most labile part of the molecule. Key fragmentation mechanisms include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common pathway for ethers. This would lead to the loss of a methoxymethyl radical (•CH₂OCH₃) to form a stable, resonance-delocalized imidazolium cation at m/z 81. Alternatively, cleavage adjacent to the imidazole nitrogen can result in the formation of the [M - CH₃O]⁺ ion (m/z 95) through the loss of a methoxy radical.

Cleavage involving the Imidazole Ring: The imidazole ring itself is relatively stable, but fragmentation can occur. A characteristic fragmentation for N-alkyl imidazoles involves the loss of the entire N-substituent, which in this case would lead to the formation of an imidazole radical cation at m/z 68, although this is generally a less favored pathway compared to side-chain cleavages.

Rearrangement Reactions: Hydrogen rearrangements can lead to the elimination of neutral molecules. For instance, the elimination of a neutral molecule of formaldehyde (CH₂O, 30 Da) or ethylene (B1197577) oxide (C₂H₄O, 44 Da) from the molecular ion could occur, leading to ions at m/z 96 and m/z 82, respectively. The fragmentation of similar structures, such as 4,5-di(hydroxymethyl)imidazole, shows significant losses of neutral molecules like water, indicating that such pathways are plausible. aip.org

Computational methods, such as Quantum Chemical Mass Spectrometry (QCMS), can predict fragmentation pathways by evaluating the energetics of bond cleavages and rearrangements, offering a theoretical basis for observed spectral peaks. researchgate.net

Table 1: Predicted Major Fragment Ions for this compound in EI-MS

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Formation Pathway |

| 126 | [C₆H₁₀N₂O]•+ | Molecular Ion |

| 95 | [C₅H₇N₂]⁺ | Loss of •OCH₃ from the side chain |

| 81 | [C₄H₅N₂]⁺ | Alpha-cleavage, loss of •CH₂OCH₃ |

| 68 | [C₃H₄N₂]•+ | Loss of the entire C₃H₆O substituent |

| 45 | [C₂H₅O]⁺ | Cleavage yielding the methoxyethyl cation |

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignment and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of this compound. uobabylon.edu.iqrsc.org For a molecule to be IR active, its vibration must cause a change in the dipole moment, whereas for Raman activity, a change in polarizability is required. mpg.delibretexts.org

The spectrum of this compound is characterized by vibrations from the imidazole ring, the methoxy group, and the ethyl bridge.

Imidazole Ring Vibrations: The aromatic imidazole ring gives rise to several characteristic bands. The C-H stretching vibrations (νC-H) of the ring typically appear in the 3100-3150 cm⁻¹ region. researchgate.net The C=N and C=C stretching vibrations are found in the 1450-1600 cm⁻¹ range. In-plane and out-of-plane ring deformation modes occur at lower frequencies.

Methoxyethyl Side Chain Vibrations: The aliphatic C-H stretching modes of the methyl and methylene groups are expected between 2850 and 3000 cm⁻¹. spectroscopyonline.com A particularly diagnostic band is the asymmetric C-O-C stretching vibration of the ether linkage, which typically appears as a strong absorption in the IR spectrum around 1100-1150 cm⁻¹. americanpharmaceuticalreview.com The corresponding symmetric stretch is often weaker in the IR but may be more prominent in the Raman spectrum. Methylene (CH₂) rocking, wagging, and twisting modes are found in the fingerprint region (below 1400 cm⁻¹). uwimona.edu.jm

Table 2: General Vibrational Mode Assignments for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Functional Group | Technique |

| 3150 - 3100 | C-H Stretch (ν) | Imidazole Ring | IR, Raman |

| 3000 - 2850 | C-H Stretch (ν) | Aliphatic (CH₂, CH₃) | IR, Raman |

| 1600 - 1450 | C=C and C=N Stretch (ν) | Imidazole Ring | IR, Raman |

| 1470 - 1400 | CH₂/CH₃ Bending (δ) | Aliphatic | IR, Raman |

| 1150 - 1100 | Asymmetric C-O-C Stretch (ν) | Ether | IR (Strong) |

| 970 - 800 | C-O-C Stretch (ν) | Ether | Raman |

Analysis of Intermolecular Interactions via Vibrational Spectroscopy

Vibrational spectroscopy is highly sensitive to the molecular environment. Intermolecular interactions, such as hydrogen bonding, can cause noticeable shifts in vibrational frequencies. arxiv.org In the case of this compound, the primary interactions are expected to be weak C-H···N and C-H···O hydrogen bonds. wikipedia.orgmdpi.com

The formation of a C-H···N hydrogen bond between a C-H group on the imidazole ring of one molecule and the unprotonated nitrogen (N3) of a neighboring molecule would lead to a redshift (shift to lower frequency) and broadening of the involved C-H stretching band. mdpi.com Similarly, a C-H···O interaction, where a C-H bond (from either the ring or the side chain) acts as a donor to the ether oxygen of an adjacent molecule, would also perturb the C-H and C-O-C vibrational modes. wikipedia.org These shifts, though often subtle, provide direct evidence for the presence and nature of supramolecular assemblies in the condensed phase. americanpharmaceuticalreview.com

X-ray Crystallography

Determination of Solid-State Molecular Structure and Conformation

In the crystal structure of a related benzimidazolium salt, the 2-methoxyethyl substituent was found to deviate significantly from the plane of the imidazole ring, with a torsion angle of 90.7(2)° for C1–N2–C8–C9. researchgate.net This non-planar conformation is likely adopted to minimize steric hindrance. The bond lengths and angles within the imidazole ring are consistent with its aromatic character. researchgate.net In an iron(II) complex, the 2-methoxyethyl substituents also adopt a conformation that extends away from the central metal ion. researchgate.net The flexibility of the ethoxyethyl chain allows it to adopt different conformations depending on the crystal packing forces. acs.org

Analysis of Crystal Packing and Supramolecular Interactions

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. ias.ac.in For this compound, these interactions dictate the supramolecular architecture.

π-π Stacking: Aromatic rings can interact through π-π stacking. rsc.org However, the presence of the flexible and bulky methoxyethyl substituent may sterically hinder a close, parallel arrangement of the imidazole rings, potentially making π-π stacking a less significant contributor to the crystal packing compared to hydrogen bonding. nih.gov The analysis of related crystal structures often reveals that aryl-aryl distances are outside the typical range for significant π-stacking. nih.gov

The interplay of these weak forces—C-H···N and C-H···O hydrogen bonds being the most prominent—results in a specific three-dimensional packing arrangement that maximizes packing efficiency and thermodynamic stability. nih.govias.ac.in

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule upon absorption of ultraviolet or visible light.

The UV-Vis absorption spectrum of this compound is primarily dictated by the electronic structure of the imidazole ring. The imidazole heterocycle contains both π electrons in its aromatic system and non-bonding (n) electrons on the sp²-hybridized nitrogen atom. Consequently, two main types of electronic transitions are expected:

π → π Transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For substituted imidazoles, these transitions are often observed in the range of 200-300 nm. researchgate.net For example, the UV spectrum of 2-methyl-1H-imidazole shows a maximum absorption (λmax) around 220-230 nm. nist.gov

n → π Transitions:* These transitions involve the promotion of a non-bonding electron from the nitrogen atom to a π* antibonding orbital. They are generally of lower energy and much lower intensity compared to π → π* transitions.

The presence of the 2-methoxyethyl substituent on the N1 position is not expected to introduce new chromophores but can subtly influence the absorption characteristics through inductive effects. It may cause a small shift in the λmax compared to the parent imidazole. The exact absorption maximum and molar absorptivity (ε) would be dependent on the solvent used, due to potential solvatochromic effects. More complex imidazole derivatives with extended conjugation show absorption at longer wavelengths; for example, 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol (B47542) exhibits absorption bands between 340-470 nm. researchgate.net

Table 1: Typical UV-Vis Absorption Data for Imidazole Derivatives

| Compound | λmax (nm) | Transition Type | Reference |

|---|---|---|---|

| 2-Methyl-1H-imidazole | ~225 | π → π* | nist.gov |

| Substituted Imidazole-Pyridine Ligand | ~250 | π → π* | researchgate.net |

| 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol | 406 | π → π* | researchgate.net |

Simple imidazole derivatives, including likely this compound itself, are generally considered to be non-fluorescent or only weakly fluorescent. Their absorbed energy is typically dissipated through non-radiative pathways like vibrational relaxation.

However, the imidazole core is a crucial building block in the synthesis of many highly fluorescent molecules. arabjchem.orgsioc-journal.cn Significant fluorescence is typically achieved when the imidazole ring is substituted with large, conjugated aromatic systems, such as phenyl, phenanthrene, or phenothiazine (B1677639) groups. arabjchem.orgsioc-journal.cn These substitutions create extended π-systems, which can lower the energy of the electronic transitions and increase the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). ictp.it

For instance, studies on various tetra-substituted imidazole derivatives have shown that they can be highly emissive, with fluorescence properties that are sensitive to both the nature of the substituents and the polarity of the solvent. arabjchem.orgnih.gov Therefore, while this compound is not a fluorophore, it serves as a valuable synthon for creating advanced photofunctional materials. bohrium.com

Table 2: Fluorescence Properties of Select Imidazole-Based Compounds

| Imidazole Derivative Family | Emission Range (nm) | Key Structural Feature | Reference |

|---|---|---|---|

| π-extended phenanthro[9,10-d]imidazoles | 450-600 | Extended π-conjugation | arabjchem.org |

| Imidazole-substituted phthalocyanines | >650 | Metal-complexed macrocycle | nih.gov |

| Phenothiazine-substituted imidazoles | Not specified | Electron-donating substituents | sioc-journal.cn |

Chromatographic and Separation Science Techniques

Chromatographic methods are indispensable for the purification, identification, and quantification of this compound, ensuring its quality and monitoring its chemical transformations.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and determining the concentration of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for imidazole-containing compounds.

Developing a robust HPLC method requires careful selection of the stationary phase, mobile phase, and detector settings. As a polar basic compound, this compound can be challenging to retain on standard C18 columns with purely aqueous-organic mobile phases. chromforum.org To achieve adequate retention and good peak shape, several strategies can be employed, such as using C8 columns, adjusting the mobile phase pH to control the ionization state of the imidazole, or incorporating an ion-pairing agent (e.g., octanesulfonic acid) into the mobile phase. chromforum.orgnih.gov Detection is typically performed using a UV detector set at a wavelength where the imidazole ring absorbs, commonly between 210 and 230 nm. nih.gov The method must be validated according to established guidelines to ensure linearity, precision, accuracy, and robustness for reliable quantification. researchgate.net

Table 3: Exemplary HPLC Method Parameters for Imidazole Analysis

| Parameter | Condition | Rationale / Comment |

|---|---|---|

| Column | Reversed-Phase C8 or C18, 5 µm, 4.6 x 250 mm | Standard columns for small molecule analysis. nih.gov |

| Mobile Phase A | 0.025 M Potassium Phosphate Buffer (pH 3.2) | Buffered aqueous phase to control pH and ensure consistent ionization. nih.gov |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound. nih.gov |

| Elution Mode | Isocratic or Gradient | Isocratic for simple purity checks; gradient for separating complex mixtures. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. nih.gov |

| Column Temp. | 25-35 °C | Controlled temperature for reproducible retention times. |

| Detection | UV at 220 nm | Wavelength for strong absorbance by the imidazole ring. nih.gov |

| Injection Vol. | 10-20 µL | Standard volume for analytical HPLC. |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions involving this compound. bohrium.comchemrxiv.org It allows for the qualitative assessment of the consumption of starting materials and the formation of products in near real-time.

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate (usually silica (B1680970) gel). The plate is then developed in a chamber containing an appropriate solvent system (eluent). The choice of eluent is critical for achieving good separation between the starting materials, intermediates, and the final product. For imidazole derivatives, common eluents include mixtures of a polar solvent like ethyl acetate or methanol with a less polar solvent like hexanes or dichloromethane. orgsyn.org After development, the spots are visualized, typically under UV light (254 nm) or by staining with an agent like iodine. chemrxiv.orgorgsyn.org By comparing the spot of the reaction mixture to spots of the pure starting materials, a chemist can quickly determine if the reaction is complete.

Computational and Theoretical Chemistry

Quantum Chemical Calculations (e.g., DFT, Ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the intricacies of 1-(2-methoxyethyl)-1H-imidazole. These methods allow for the theoretical modeling of the molecule to predict its properties with a high degree of accuracy.

Geometry Optimization and Conformational Analysis

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For imidazole (B134444) derivatives, conformational analysis helps in understanding the spatial orientation of substituent groups, which can significantly influence their chemical and physical properties. researchgate.netresearchgate.netnih.govgoogle.com

Studies on related imidazole compounds have utilized methods like DFT to identify stable conformers and analyze the potential energy surface. researchgate.net For instance, in similar molecules, different conformations, such as trans-trans and cis-cis, have been identified, with the trans-trans conformer often being the most stable. researchgate.net The planarity of the imidazole ring and the orientation of the methoxyethyl group are key parameters determined through these calculations. researchgate.netnih.gov

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Ionization Potential, Electron Affinity)

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govgoogle.comirjweb.comnih.gov A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. irjweb.com

From the energies of the HOMO and LUMO, other important electronic properties can be derived. The ionization potential (IP), the energy required to remove an electron, is related to the HOMO energy. The electron affinity (EA), the energy released when an electron is added, is related to the LUMO energy. mdpi.comajchem-a.com These parameters are essential for predicting how the molecule will interact with other chemical species. researchgate.netdntb.gov.ua

| Parameter | Description |

|---|---|

| HOMO | Highest Occupied Molecular Orbital Energy |

| LUMO | Lowest Unoccupied Molecular Orbital Energy |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies |

| Ionization Potential (IP) | Energy required to remove an electron |

| Electron Affinity (EA) | Energy released upon gaining an electron |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

In molecules containing imidazole rings, NBO analysis can reveal significant delocalization of electron density, particularly involving the lone pairs of nitrogen and oxygen atoms. researchgate.net These delocalization effects are crucial for stabilizing the molecular structure. researchgate.net The analysis provides a detailed picture of the bonding and antibonding interactions within the molecule. wisc.edu

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule and predicts its reactivity towards electrophilic and nucleophilic attacks. google.comnih.govskku.edu The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack) using a color-coded scheme. skku.edu

For imidazole-containing compounds, the MEP map typically highlights the nitrogen atoms as regions of negative potential, indicating their role as potential proton acceptor sites. skku.edu The analysis helps in identifying the most reactive sites for intermolecular interactions. nih.gov

Calculation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural confirmation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnih.govlifesciencesite.com These theoretical calculations can aid in the assignment of experimental NMR spectra. nih.gov

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. nih.gov This information is valuable for identifying the functional groups present in the molecule.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis). nih.govacs.org These calculations can predict the wavelengths of maximum absorption (λmax) and help understand the electronic transitions within the molecule. acs.org

| Spectroscopic Technique | Calculated Parameter | Theoretical Method |

|---|---|---|

| NMR | Chemical Shifts (¹H, ¹³C) | GIAO |

| IR | Vibrational Frequencies | DFT |

| UV-Vis | Absorption Wavelengths (λmax) | TD-DFT |

Thermodynamic Parameter Calculations

Quantum chemical calculations can also be used to determine various thermodynamic properties of a molecule. nih.gov These include enthalpy, entropy, and Gibbs free energy of formation. researchgate.net Such calculations are essential for understanding the stability and reactivity of the compound under different temperature and pressure conditions. acs.orgacs.orgbohrium.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful tool to study the time-dependent behavior of this compound, offering insights into its interactions at the atomic level.

Investigation of Solvation Phenomena and Solvent Effects

The solvent environment can significantly influence the conformation and reactivity of this compound. MD simulations can elucidate the nature of solute-solvent interactions and the structuring of solvent molecules around the imidazole derivative. In aqueous solutions, water molecules are expected to form hydrogen bonds with the nitrogen atoms of the imidazole ring and the oxygen atom of the methoxyethyl group. The dynamics of these hydrogen bonds, including their lifetimes and geometries, can be quantified through MD simulations.

The methoxyethyl substituent introduces a degree of hydrophobicity, which, combined with the polar imidazole ring, results in an amphiphilic character. This influences how the molecule orients itself at interfaces and interacts with different solvent environments. The study of other imidazole derivatives has shown that the hydration shell around the imidazole ring is stable, and the number and order of water molecules can vary with temperature.

Adsorption Behavior at Interfaces (e.g., Metal Surfaces in Corrosion)

MD simulations are instrumental in understanding the adsorption of this compound on metal surfaces, a key aspect of its potential application as a corrosion inhibitor. Studies on various imidazole derivatives have shown that they can adsorb onto metal surfaces in a flat or parallel orientation. peacta.orgresearchgate.net This adsorption is often facilitated by the interaction of the π-electrons of the imidazole ring and the lone pair electrons of the nitrogen atoms with the vacant d-orbitals of the metal.

The 2-methoxyethyl side chain can also play a role in the adsorption process. Its flexibility allows it to adopt various conformations that can either enhance the surface coverage by lying flat on the surface or interact with other inhibitor molecules to form a protective film. The binding and interaction energies between the inhibitor molecule and the metal surface can be calculated from MD simulations, providing a quantitative measure of the adsorption strength. For substituted imidazoles, the order of binding energy has been shown to correlate with their inhibition efficiency. peacta.orgresearchgate.net

Table 1: Interaction Parameters from MD Simulations of Imidazole Derivatives on Metal Surfaces

| Imidazole Derivative | Adsorption Orientation | Key Interacting Moieties |

| 2-(3-methoxyphenyl)-4,5-diphenyl-1H-imidazole | Flat | Imidazole ring, Phenyl groups |

| 2,4,5-triphenyl-1H-imidazole | Flat | Imidazole ring, Phenyl groups |

| 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | Flat | Imidazole ring, Phenyl groups |

This table is illustrative and based on findings for other substituted imidazoles. peacta.orgresearchgate.net Specific values for this compound would require dedicated simulations.

Conformational Flexibility and Dynamics in Solution

The 2-methoxyethyl side chain of this compound imparts significant conformational flexibility to the molecule. MD simulations can explore the potential energy surface of the molecule and identify the most stable conformers in solution. The rotation around the C-C and C-O bonds of the side chain leads to various gauche and anti conformations.

A conformational analysis of similar imidazole derivatives with flexible alkyl chains has shown that multiple conformers can populate the low-energy levels of the potential energy surface. lew.ro The barriers to rotation between these conformers are often low, allowing for easy interconversion at room temperature. lew.ro This flexibility can be crucial for its interaction with other molecules or surfaces, as it allows the molecule to adopt an optimal conformation for binding.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR models are statistical tools that correlate the structural features of molecules, encoded by molecular descriptors, with their physicochemical properties.

Prediction of Physicochemical and Electronic Properties from Molecular Descriptors

QSPR studies can be employed to predict a wide range of properties for this compound, such as its boiling point, solubility, and electronic properties like dipole moment and polarizability. These models are built using a dataset of molecules with known properties and a set of calculated molecular descriptors.

Studies on imidazole derivatives have successfully used QSPR to predict quantum chemical properties like entropy and enthalpy of formation. researchgate.netresearchgate.net Molecular descriptors used in such studies can be categorized as constitutional, topological, geometrical, and quantum-chemical. For this compound, descriptors related to its size, shape, flexibility of the side chain, and the electronic nature of the imidazole ring and the methoxy (B1213986) group would be important. For instance, the presence of the 2-methoxyethyl substituent has been shown to influence the biological activity in QSAR studies of related imidazole analogs, indicating the importance of hydrophobic and hydrogen bond acceptor features.

Table 2: Examples of Molecular Descriptors for QSPR Studies of Imidazole Derivatives

| Descriptor Type | Example Descriptors | Predicted Property |

| Constitutional | Molecular Weight, Number of N and O atoms | Boiling Point, Molar Volume |

| Topological | Wiener Index, Kier & Hall Shape Indices | Solubility, Chromatographic Retention |

| Geometrical | Molecular Surface Area, Molecular Volume | Transport Properties |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies | Reactivity, Electronic Properties |

This table provides a general overview of descriptors used in QSPR studies of organic molecules.

In Silico Modeling for Chemical Interactions (excluding biological efficacy)

In silico modeling techniques, such as molecular docking and non-covalent interaction analysis, can be used to study the chemical interactions of this compound with other molecules at a structural level.

Molecular docking studies on imidazole derivatives have been used to understand their binding modes with various receptors and enzymes. sapub.orgjchr.orgresearchgate.netekb.eg Although focused on biological efficacy, the principles can be applied to understand non-covalent interactions in other chemical contexts. For this compound, docking simulations could predict its preferred binding orientation and affinity within a host molecule or on a material surface. The interactions are typically dominated by hydrogen bonds involving the imidazole nitrogen atoms and the methoxy oxygen, as well as van der Waals and π-π stacking interactions involving the imidazole ring. researchgate.netnih.gov

The unique electronic structure of the imidazole ring allows it to act as both a hydrogen bond donor and acceptor, and to participate in various non-covalent interactions. researchgate.netnih.gov Computational studies can quantify the strength of these interactions and how they are influenced by the 2-methoxyethyl substituent.

Molecular Docking Studies (e.g., for enzyme binding in a chemical context, catalyst interactions)

Research findings from computational studies reveal the significance of the this compound scaffold in forming stable interactions with various molecular targets.

Enzyme Binding Context:

The imidazole ring is a well-established pharmacophore found in numerous biologically active molecules. Molecular docking studies on imidazole-containing compounds help to clarify their mechanism of action by modeling their binding within the active sites of enzymes. nih.govbeilstein-journals.org These simulations can predict key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. researchgate.netrsc.org For instance, the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors or donors, while the ring itself can participate in aromatic stacking interactions. vulcanchem.com The 2-methoxyethyl substituent can also influence binding by engaging in hydrophobic interactions or by its oxygen atom acting as a hydrogen bond acceptor.

While specific docking studies on this compound against a particular enzyme are not detailed in the provided results, the principles can be illustrated through data on analogous compounds. The table below simulates typical findings from a molecular docking study, showing how this compound might interact with a hypothetical enzyme active site, based on interactions observed for similar imidazole derivatives. nih.govresearchgate.netrsc.org

| Target Enzyme | Key Interacting Residue | Interaction Type | Distance (Å) | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|---|

| Hypothetical Kinase A | Cys919 | Hydrogen Bond (Imidazole N) | 2.1 | -8.5 |

| Hypothetical Kinase A | Lys838 | Pi-Pi Stacking (Imidazole Ring) | 3.5 | |

| Hypothetical Kinase A | Val820 | Hydrophobic (Methoxyethyl chain) | 3.9 | |

| Hypothetical Kinase A | Asp950 | Hydrogen Bond (Methoxy O) | 2.8 |

Catalyst Interactions:

Derivatives of this compound serve as crucial N-heterocyclic carbene (NHC) ligands in organometallic catalysis. csic.es These ligands coordinate to transition metals like rhodium (Rh) and iridium (Ir) to form robust and efficient catalysts for reactions such as hydrosilylation. rsc.orgcsic.es Theoretical studies are vital for understanding the catalyst's structure, stability, and the reaction mechanism at a molecular level.

The 2-methoxyethyl group on the imidazole ring can play a significant role in the catalytic cycle. The oxygen atom of this "wingtip" group can act as a hemilabile donor, meaning it can reversibly coordinate to the metal center. csic.es This coordination can stabilize the catalytic species, but its dissociation also opens up a vacant site on the metal, which is necessary for the substrate to bind and the catalytic reaction to proceed. csic.esunizar.es For example, in the hydrosilylation of ketones catalyzed by a rhodium(I)-NHC complex, kinetic studies suggest that the nature of the NHC substituent, such as the 2-methoxyethyl group, influences the behavior and participation of different catalytic species. rsc.org Similarly, an iridium(III) complex featuring a methylenebis[(N-2-methoxyethyl)imidazole-2-ylidene] ligand demonstrated remarkable selectivity in the hydrosilylation of terminal alkynes, a feature attributed to the geometric control exerted by the ligand system. csic.es

The following table summarizes findings from studies on catalysts incorporating the this compound moiety.

| Catalyst Complex | Catalytic Reaction | Role of this compound Ligand | Key Computational/Research Finding |

|---|---|---|---|

| [Rh(Cl)(COD)(2-methoxyethyl-NHC-(CH2)3Si(OiPr)3)] | Hydrosilylation of Acetophenone (B1666503) | Forms a stable Rh(I)-NHC complex. rsc.org | The 2-methoxyethyl substituent influences the kinetic behavior, suggesting the participation of different active species compared to other substituents. rsc.org |

| [Ir(L-C,C,O,O)I2]BF4 where L = methylenebis[(N-2-methoxyethyl)imidazole-2-ylidene] | Hydrosilylation of Terminal Alkynes | Forms a chelating bis-NHC ligand with hemilabile methoxyethyl arms. csic.es | Stabilization of a 14-electron Ir(III) species is achieved through the coordination of the methoxyethyl oxygen atoms to the metal center. csic.es |

| [Rh(COD)(NHC)X] where NHC = 1-(3-triisopropoxysilylpropyl)-3-(2-methoxyethyl)-imidazol-2-ylidene | Hydrosilylation | Precursor to an NHC ligand for a Rh(I) catalyst. csic.es | The imidazolium (B1220033) salt derived from this compound is a useful precursor for Si(OR)3-functionalized metal-NHC catalysts. csic.es |

Applications in Chemical Sciences and Advanced Materials

Catalysis and Organocatalysis

1-(2-methoxyethyl)-1H-imidazole is a key precursor in the synthesis of advanced catalysts, finding applications in both organocatalysis and transition metal-mediated reactions. Its derivatives, especially N-heterocyclic carbenes (NHCs), have demonstrated significant efficacy in promoting a variety of chemical transformations.

The imidazole (B134444) core of this compound serves as an excellent scaffold for the generation of N-heterocyclic carbenes (NHCs). These NHCs are powerful σ-donating ligands that form robust bonds with transition metals, creating stable and highly active catalysts. researchgate.netnih.gov The presence of the 2-methoxyethyl substituent on the nitrogen atom provides a flexible and potentially hemilabile coordinating arm, which can influence the catalyst's activity and selectivity. csic.es

NHC ligands derived from this compound have been successfully incorporated into various transition metal complexes, leading to highly efficient homogeneous catalysts. These catalysts have shown remarkable performance in a range of organic reactions.

For instance, rhodium(I) complexes bearing an NHC ligand with a 1-(2-methoxyethyl) substituent have been synthesized and employed as catalyst precursors for the hydrosilylation of acetophenone (B1666503). csic.es Specifically, the complex [Rh(COD)(NHC)Cl], where the NHC is 1-(3-triisopropoxysilylpropyl)-3-(2-methoxyethyl)-2-ylidene-imidazol, effectively catalyzes the reduction of acetophenone to PhMeCH-O-SiMe(OSiMe3)2 using 1,1,1,3,5,5,5-heptamethyltrisiloxane. csic.es The study highlighted a clear halide effect, with the rhodium-chloride complex showing higher activity. csic.es

Furthermore, iridium(I) catalysts featuring NHC ligands derived from this compound have been developed. Imidazolium (B1220033) salts, such as 1-(2-methoxyethyl)-3-acetamide-imidazolium iodide, are prepared by the straightforward quaternization of this compound with iodoacetamide. unizar.es These salts serve as precursors to the NHC ligands used in iridium complexes evaluated for formic acid dehydrogenation. unizar.es

The flexibility of the methoxyethyl group is believed to play a role in the catalytic activity of these complexes. csic.es The development of such catalysts, which can be alternatives to traditional phosphine-based systems, is a significant area of research due to their enhanced stability and tunable properties. researchgate.net

Table 1: Homogeneous Catalysis Applications of this compound Derived NHC Complexes

| Metal | Ligand Precursor | Reaction | Catalyst System | Findings | Reference |

|---|---|---|---|---|---|

| Rh(I) | 1-(3-triisopropoxysilylpropyl)-3-(2-methoxyethyl)-imidazolium chloride | Acetophenone Hydrosilylation | [Rh(COD)(NHC)Cl] | Effective catalysis; chloride complex showed higher activity. | csic.es |

| Ir(I) | 1-(2-methoxyethyl)-3-acetamide-imidazolium iodide | Formic acid dehydrogenation | Iridium(I)-NHC complex | Precursor successfully synthesized for catalyst development. | unizar.es |

The functionalization of this compound derivatives allows for their immobilization onto solid supports, paving the way for the development of heterogeneous catalysts. These catalysts combine the high activity and selectivity of homogeneous systems with the practical advantages of easy separation and recyclability. nih.govmdpi.com

A notable example is the immobilization of the rhodium(I)-NHC complex, [Rh(COD)(NHC)Cl] (where NHC = 1-(3-triisopropoxysilylpropyl)-3-(2-methoxyethyl)-2-ylidene-imidazol), onto mesoporous silica (B1680970), MCM-41. csic.es This process leverages the triisopropoxysilyl group on the NHC ligand to anchor the complex to the support. The resulting heterogeneous catalyst proved effective in the copolymerization of terephthalaldehyde (B141574) and 1,1,3,3,5,5-hexamethyltrisiloxane, yielding poly(silyl ether)s with high molecular weights (Mw = 94,000) and narrow molecular weight distributions. csic.es This demonstrates the potential of using this compound as a platform for creating robust and reusable catalysts for polymerization reactions. csic.es The development of such hybrid catalytic systems, where homogeneous complexes are supported on heterogeneous materials, is a key strategy for bridging the gap between the two fields of catalysis. nih.gov

Beyond its use in forming NHC ligands for transition metals, derivatives of this compound can also act as promoters in specific organic reactions. The imidazolium salt, 1-(2-methoxyethyl)-3-methyl-1H-imidazolium chloride, can be converted into a silver N-heterocyclic carbene (Ag-NHC) complex. nih.gov This silver complex has been found to be an efficient promoter for O-glycosidation reactions, facilitating the coupling of glycosyl bromide donors with biologically important acceptors like estrone (B1671321) and estradiol. nih.gov The reactions proceed in good to excellent yields and show high selectivity for the β-isomer, highlighting the utility of this imidazole derivative in the synthesis of complex carbohydrates. nih.gov

As N-Heterocyclic Carbene (NHC) Ligands in Transition Metal Catalysis

Coordination Chemistry and Metal Complexation

The nitrogen atoms in the imidazole ring of this compound make it an excellent ligand for coordinating with a wide array of metal ions. ajol.info The methoxyethyl side chain can also participate in coordination, leading to the formation of stable and structurally diverse metal complexes with interesting properties. vulcanchem.com

Researchers have synthesized and characterized a variety of metal complexes incorporating ligands derived from this compound.

Iron(II) Complexes: An interesting example is the synthesis of an iron(II) complex with a tripodal ligand, tris{4-[1-(2-methoxyethyl)imidazol-2-yl]-3-azabut-3-enyl}amine. researchgate.net In this complex, the Fe(II) ion is coordinated by three imidazole nitrogen atoms and three imino nitrogen atoms from the ligand, resulting in a distorted octahedral geometry. researchgate.net At 120 K, the Fe(II) ion is in a low-spin state, with an average Fe-N bond distance of 1.970 Å. researchgate.net Such tripod-based iron(II) complexes are well-studied for their spin-crossover (SCO) properties, which can be triggered by temperature, pressure, or light. researchgate.net

Additionally, low-melting Fe(II) complexes of the type [Fe(L)₃]X₂ have been prepared using the bidentate ligand 2-(2-pyridyl)-1-(2-methoxyethyl)imidazole (L2). researchgate.net These complexes demonstrate the versatility of the ligand in forming stable 3:1 complexes with metal ions.

Rhodium(I) Complexes: Rhodium(I) complexes featuring NHC ligands with methoxyethyl pendants on the nitrogen atoms of the imidazole ring have been synthesized and structurally characterized. researchgate.netrsc.org For example, complexes of the type [Rh(COD)(NHC)I] were prepared, where the NHC ligand bears p-methylphenyl or p-methoxyphenyl substituents at the 4,5-positions and methoxyethyl groups on the nitrogen atoms. researchgate.net X-ray crystallography of one such complex revealed a distorted square-planar coordination geometry around the rhodium ion. researchgate.net Another study detailed the synthesis of [Rh(Cl)(COD)(NHC)] complexes where the NHC ligand is functionalized with a triisopropoxysilylpropyl group in addition to the 2-methoxyethyl group. rsc.org The geometry of these complexes compares well with related structures. rsc.org

Table 2: Characterized Metal Complexes of this compound Derivatives

| Metal | Ligand | Complex Formula | Coordination Geometry | Key Findings | Reference |

|---|---|---|---|---|---|

| Iron(II) | tris{4-[1-(2-methoxyethyl)imidazol-2-yl]-3-azabut-3-enyl}amine | Fe(C₂₇H₄₁N₁₀O₃)₂ | Distorted Octahedral | Fe(II) in low-spin state at 120 K; potential for spin-crossover properties. | researchgate.net |

| Iron(II) | 2-(2-pyridyl)-1-(2-methoxyethyl)imidazole | Fe(L₂)₃₂ | - | Forms stable 3:1 ligand-to-metal complexes. | researchgate.net |

| Rhodium(I) | 1-(2-methoxyethyl)-4,5-di(p-methylphenyl)imidazol-2-ylidene | [Rh(COD)(NHC)I] | Distorted Square Planar | Successful synthesis and structural characterization. | researchgate.net |

| Rhodium(I) | 1-(3-triisopropoxysilylpropyl)-3-(2-methoxyethyl)-imidazol-2-ylidene | [Rh(Cl)(COD)(NHC)] | Slightly Distorted Square Planar | Fully characterized; used as a precursor for heterogeneous catalysts. | rsc.org |

Ligand Design and Tunability of Coordination Environment

The imidazole moiety is a well-established ligand in coordination chemistry, capable of binding to a wide range of metal ions. psu.edu The compound this compound serves as a specialized ligand where the methoxyethyl group allows for significant tunability of the coordination environment around a metal center. This side chain can influence the steric and electronic properties of the resulting metal complex.

The ether oxygen on the methoxyethyl tail introduces an additional potential coordination site, allowing the ligand to act as a bidentate chelate under certain conditions. This flexibility in coordination mode is a key aspect of its utility in ligand design. For instance, this compound can be used as a foundational structure for more complex, functionalized ligands, such as 2-(2-pyridyl)-1-(2-methoxyethyl)-imidazole, which combines the coordination properties of both imidazole and pyridine (B92270) rings. researchgate.net This ability to modify the ligand architecture allows for precise control over the geometry, stability, and reactivity of the metal complex, which is crucial for applications in catalysis and the development of materials with specific optical or magnetic properties. nih.govrsc.org

Redox Properties of Imidazole-Metal Centers

The redox properties of a metal center in a coordination complex are critically influenced by the electronic nature of its surrounding ligands. The this compound ligand can modulate the redox potential of a metal center it is bound to. The nitrogen atoms of the imidazole ring are the primary coordination sites, but the ether oxygen in the side chain can also play a role. The electron-donating nature of the methoxyethyl group can increase the electron density at the metal center. This, in turn, can make the metal center easier to oxidize (i.e., it lowers its reduction potential) compared to complexes with less electron-donating ligands. This tunability is vital in designing catalysts for redox reactions and in developing electrochemically active materials.

Ionic Liquids and Electrolyte Materials

Imidazolium-based ionic liquids are a prominent class of molten salts with applications as "green" solvents and advanced electrolytes due to their high thermal stability, negligible vapor pressure, and high ionic conductivity. arxiv.org The incorporation of a methoxyethyl group onto the imidazolium cation, derived from this compound, is a key strategy for optimizing these properties.

Synthesis and Characterization of Imidazolium-Based Ionic Liquids

Ionic liquids based on this compound are typically synthesized via a two-step process: N-alkylation of the imidazole followed by anion exchange, or more directly through a one-step quaternization reaction. mdpi.comkoreascience.kr For example, reacting this compound with an alkylating agent like methyl iodide creates the 1-(2-methoxyethyl)-3-methylimidazolium cation. The associated anion can then be exchanged to yield a variety of ionic liquids with different properties. arxiv.org Microwave-assisted synthesis has been shown to be an efficient method for these reactions. mdpi.comresearchgate.netresearchgate.net

These ionic liquids are thoroughly characterized using various spectroscopic and analytical techniques to confirm their structure and purity. rsc.orgmst.edu Common characterization methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry. mdpi.comresearchgate.net Thermal stability is a crucial property for ionic liquids and is typically investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). koreascience.krrsc.org

| Ionic Liquid Name | Synthesis Method | Key Characterization Data | Thermal Properties | Source |

|---|---|---|---|---|

| 1-(2-methoxyethyl)-3-methylimidazolium methanesulfonate | One-step synthesis from starting materials. | Structure verified by ¹H-NMR. | Thermal and chemical stability investigated by DSC and TGA. | koreascience.kr |

| 1-Hexyl-3-(2-methoxyethyl)-1H-imidazol-3-ium bromide | Quaternization of 1-hexylimidazole (B1587475) with 2-bromoethyl methyl ether. | FT-IR: 1150 cm⁻¹ (C-O). ¹H-NMR confirmed structure. | Not specified. | mdpi.com |

| 1-(2-methoxyethyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | Synthesized from starting materials (details not provided in abstract). | Characterized by Z-scan and EZ-scan techniques for nonlinear optical properties. | High thermal stability. | arxiv.org |

| 1-(2-methoxyethyl)-3-methylimidazolium dicyanamide | Synthesized from starting materials (details not provided in abstract). | Characterized by Z-scan and EZ-scan techniques for nonlinear optical properties. | High thermal stability. | arxiv.org |

Influence of Methoxyethyl Side Chain on Ionic Liquid Properties (e.g., Conductivity, Solvation Behavior)

The substitution of a simple alkyl chain with a methoxyethyl chain on the imidazolium cation has a profound and beneficial impact on the physicochemical properties of the resulting ionic liquid.